2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzoic acid
CAS No.: 1274871-15-6
Cat. No.: VC8408288
Molecular Formula: C14H11ClO2S
Molecular Weight: 278.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1274871-15-6 |
|---|---|
| Molecular Formula | C14H11ClO2S |
| Molecular Weight | 278.8 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)sulfanyl-4-methylbenzoic acid |
| Standard InChI | InChI=1S/C14H11ClO2S/c1-9-2-7-12(14(16)17)13(8-9)18-11-5-3-10(15)4-6-11/h2-8H,1H3,(H,16,17) |
| Standard InChI Key | BAXRPGKMSKBQJV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C(=O)O)SC2=CC=C(C=C2)Cl |
| Canonical SMILES | CC1=CC(=C(C=C1)C(=O)O)SC2=CC=C(C=C2)Cl |
Introduction
Structural and Molecular Characteristics
The IUPAC name for this compound is 2-(4-chlorophenyl)sulfanyl-4-methylbenzoic acid, reflecting its substitution pattern. The molecule consists of a benzoic acid core substituted at the 2-position with a sulfanyl group linked to a 4-chlorophenyl ring and a methyl group at the 4-position. Key structural identifiers include:
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SMILES: CC1=CC(=C(C=C1)C(=O)O)SC2=CC=C(C=C2)Cl
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InChIKey: BAXRPGKMSKBQJV-UHFFFAOYSA-N
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Canonical SMILES: CC1=CC(=C(C=C1)C(=O)O)SC2=CC=C(C=C2)Cl
Computational analyses predict a polar surface area (PSA) of 62.6 Ų and a logP value of 4.37, suggesting moderate lipophilicity . The presence of the sulfanyl (-S-) bridge enhances molecular flexibility, potentially influencing its binding affinity to biological targets.
Synthesis and Preparation
The synthesis of 2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzoic acid typically involves nucleophilic substitution reactions between a benzoic acid derivative and a chlorophenylthiol. A proposed pathway includes:
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Base-Mediated Thiol-Ether Formation:
Reaction of 4-methyl-2-mercaptobenzoic acid with 1-chloro-4-iodobenzene in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at elevated temperatures (80–100°C).This method parallels strategies used for synthesizing structurally related sulfanyl benzoates.
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Purification:
Crude products are purified via recrystallization from ethanol or column chromatography using silica gel and ethyl acetate/hexane mixtures .
Table 1: Synthetic Conditions for Analogous Compounds
| Parameter | Value/Description | Source |
|---|---|---|
| Reaction Temperature | 80–100°C | |
| Solvent | DMF | |
| Catalyst/Base | K₂CO₃ | |
| Yield (Typical) | 60–75% (estimated) |
Physicochemical Properties
Experimental data on this compound’s physical properties remain sparse, but computational and analog-based predictions provide insights:
Table 2: Predicted Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | 180–185°C (estimated) | Analog comparison |
| Boiling Point | Not determined | - |
| Density | ~1.3 g/cm³ | Computational |
Research Gaps and Future Directions
Despite its promising structure, 2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzoic acid remains understudied. Critical research priorities include:
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Synthetic Optimization:
Developing high-yield, scalable synthesis routes with greener solvents (e.g., ethanol instead of DMF). -
Biological Screening:
Systematic evaluation against antimicrobial, anticancer, and inflammatory targets. -
Computational Modeling:
Molecular docking studies to predict interactions with COX-2, β-lactamases, or bacterial efflux pumps . -
Physicochemical Profiling: Experimental determination of solubility, stability, and partition coefficients.
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